3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole
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Overview
Description
3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it to the corresponding pyrrolidine derivative.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the pyrrole ring.
Trifluoromethylpyrrole: Contains a trifluoromethyl group instead of a trifluoroethyl group.
Fluoroalkylated Indoles: Indole derivatives with fluoroalkyl groups, similar in their use in medicinal chemistry
Uniqueness
3-(2,2,2-Trifluoroethyl)-2,5-dihydro-1H-pyrrole is unique due to the combination of the pyrrole ring and the trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H8F3N |
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Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)3-5-1-2-10-4-5/h1,10H,2-4H2 |
InChI Key |
IHPPUGZXHTYBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)CC(F)(F)F |
Origin of Product |
United States |
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